molecular formula C20H29N3O2 B2767303 3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea CAS No. 1396859-19-0

3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea

Cat. No.: B2767303
CAS No.: 1396859-19-0
M. Wt: 343.471
InChI Key: ALHOJMNOZFXFHS-UHFFFAOYSA-N
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Description

“3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” is a synthetic organic compound that features a unique combination of adamantane, pyridine, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalization at the 1-position can be achieved through halogenation followed by substitution reactions.

    Pyridine Derivative Preparation: The pyridine moiety can be introduced through nucleophilic substitution or coupling reactions.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The adamantane moiety can undergo substitution reactions at the 1-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug design and development due to its unique structure.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance binding affinity, while the pyridine and urea groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

    Pyridinylureas: A class of compounds with applications in agriculture and medicine.

Uniqueness

“3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea” is unique due to its combination of adamantane, pyridine, and urea groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

3-(1-adamantyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOJMNOZFXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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